molecular formula C5H9N3O B1278714 2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine CAS No. 147216-21-5

2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine

Cat. No. B1278714
M. Wt: 127.14 g/mol
InChI Key: VRWWVRDLCMPKME-UHFFFAOYSA-N
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Description

The compound 2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine is a derivative of oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms within a five-membered ring. The presence of the 3-methyl group and the substitution of an ethan-1-amine moiety at the 2-position indicates that this compound could exhibit unique chemical and physical properties, making it a potential candidate for various synthetic applications.

Synthesis Analysis

The synthesis of related oxadiazole derivatives has been explored in the literature. For instance, the reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines has been shown to produce 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles in moderate to good yields . Although the specific synthesis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine is not detailed, the methodologies described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be complex, with the potential for hydrogen bonding and other intermolecular interactions. For example, alkyl amines reacting with oxadiazole derivatives have been found to form hydrogen-bonded complexes, as confirmed by X-ray crystallography . This suggests that the molecular structure of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine could also exhibit such interactions, which could influence its reactivity and physical properties.

Chemical Reactions Analysis

Oxadiazole derivatives are known to participate in various chemical reactions. The 3-methyl-4H-[1,2,4]-oxadiazol-5-one, a related compound, has been used as a versatile synthon for protecting monosubstituted acetamidines, demonstrating its utility in synthetic sequences such as alkylation, Michael addition, and Mitsunobu reactions . This indicates that the 2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine could also be amenable to a range of chemical transformations, making it a valuable building block in organic synthesis.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine are not provided, the stability of related oxadiazole compounds under various conditions has been reported. For example, 3-methyl-4H-[1,2,4]-oxadiazol-5-one has been found to be stable to acid or base under non-aqueous conditions and resistant to many reagents commonly used in organic synthesis . This suggests that the compound may also possess similar stability characteristics, which could be advantageous for its storage and use in various chemical reactions.

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been utilized in the synthesis of energetic material precursors, like 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, characterized by various techniques including NMR, IR, DSC, and X-ray crystallography (Zhu et al., 2021).

Reactions with Other Compounds

  • It has been involved in reactions with benzyl alcohol and benzylamine, leading to products like aryl nitrile and N-acetylbenzylamine. These reactions demonstrate its reactivity and potential in creating diverse chemical products (Brown et al., 1988).

Anticancer Applications

  • Derivatives of this compound, such as 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine, have been synthesized and tested for anticancer activity against various human cancer cell lines, showing promising results (Yakantham et al., 2019).

Ring-fission and Bond Cleavage Studies

  • Studies have explored its use in reactions leading to ring-fission and C-C bond cleavage, demonstrating its potential in complex chemical transformations (Jäger et al., 2002).

Antimicrobial and Antioxidant Activities

  • Synthesis of derivatives like 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine has shown antimicrobial and antioxidant activities, broadening its application in medicinal chemistry (Saundane et al., 2013).

Energetic Material Synthesis

  • Its derivatives are being investigated for the synthesis of novel energetic materials with improved performance and safety profiles, such as in the construction of coplanar bicyclic backbones for 1,2,4-triazole-1,2,4-oxadiazole-derived energetic materials (Cao et al., 2021).

Photoreactions

  • The photochemistry of 1,2,4-oxadiazoles, including derivatives of this compound, has been studied, revealing insights into molecular rearrangements and the formation of various heterocyclic compounds (Buscemi et al., 1996).

Novel Synthesis Methods

  • Research includes the development of novel synthesis methods for derivatives, such as the scalable synthesis of 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide, emphasizing process safety and thermal stability (Likhite et al., 2016).

Antimicrobial and Anticancer Agents

  • Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine derivatives have shown antimicrobial and anticancer activities, underlining its versatility in drug development (Ahsan & Shastri, 2015).

properties

IUPAC Name

2-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-4-7-5(2-3-6)9-8-4/h2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWWVRDLCMPKME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443620
Record name 2-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine

CAS RN

147216-21-5
Record name 2-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Chiaramonte, A Gabellini, A Angeli, G Bartolucci… - Molecules, 2022 - mdpi.com
A series of histamine (HST)-related compounds were synthesized and tested for their activating properties on five physiologically relevant human Carbonic Anhydrase (hCA) isoforms (I, …
Number of citations: 1 www.mdpi.com

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